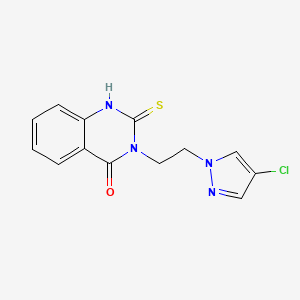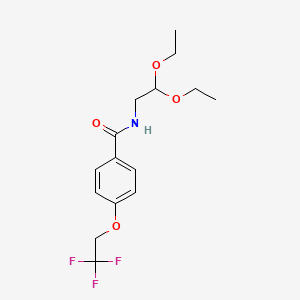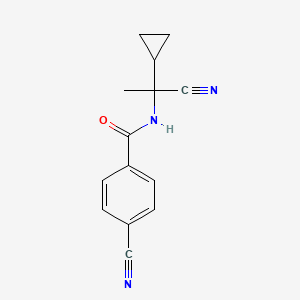
2-氯代喹喔啉-6-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloroquinoxaline-6-sulfonamide is a synthetic compound belonging to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The sulfonamide group in 2-Chloroquinoxaline-6-sulfonamide enhances its biological activity, making it a compound of interest in medicinal chemistry and pharmacology .
科学研究应用
2-Chloroquinoxaline-6-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties, particularly as a topoisomerase II inhibitor.
作用机制
Target of Action
2-Chloroquinoxaline-6-sulfonamide primarily targets topoisomerase II alpha and beta . Topoisomerases are essential enzymes that control the overwinding or underwinding of DNA during replication. They play a crucial role in maintaining the structural integrity of the DNA molecule .
Mode of Action
2-Chloroquinoxaline-6-sulfonamide acts as a topoisomerase II poison . It interferes with the action of topoisomerase II, leading to the stabilization of the enzyme-DNA cleavable complex, which in turn causes DNA damage and cell death . The compound’s interaction with its targets results in dose-dependent protein-DNA cross-links .
Biochemical Pathways
The compound’s action on topoisomerase II disrupts the normal functioning of the DNA replication machinery. This disruption affects various biochemical pathways, primarily those involved in cell division and growth . The downstream effects include the inhibition of cell proliferation and induction of apoptosis .
Pharmacokinetics
The pharmacokinetics of 2-Chloroquinoxaline-6-sulfonamide indicate that it binds to serum proteins in a dose and species-specific manner . The terminal half-life ranges from 28 to 206 hours, indicating a relatively long duration of action . Total body clearance ranges from 44 to 881 ml/h, with no evidence of saturation . These properties impact the compound’s bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of 2-Chloroquinoxaline-6-sulfonamide’s action include the inhibition of cell proliferation and induction of apoptosis . It has demonstrated activity against murine and human solid tumors . The compound’s action results in dose-dependent protein-DNA cross-links, leading to DNA damage and cell death .
生化分析
Biochemical Properties
2-Chloroquinoxaline-6-sulfonamide has been found to exhibit a wide range of pharmacological activities .
Cellular Effects
In cellular processes, 2-Chloroquinoxaline-6-sulfonamide has demonstrated inhibition of colony formation against breast, lung, melanoma, and ovarian carcinomas . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been found to be both a topoisomerase-IIα and a topoisomerase-IIβ poison .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, 2-Chloroquinoxaline-6-sulfonamide has shown definite activity in the human tumor stem cell colony-forming assays . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is not fully available .
Dosage Effects in Animal Models
In animal models, the effects of 2-Chloroquinoxaline-6-sulfonamide vary with different dosages . Hypoglycemia associated with hyperinsulinemia was the dose-limiting adverse effect at high doses .
Metabolic Pathways
It does not appear to inhibit folate metabolism as does the structurally similar sulfaquinoxaline .
Transport and Distribution
It is known that this compound is highly bound to plasma protein .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroquinoxaline-6-sulfonamide typically involves the reaction of 2,3-diphenylquinoxaline with electrophilic compounds to form 2,3-diphenyl quinoxaline-6-sulfonylchloride. This intermediate is then refluxed with primary amines in a basic medium to yield the desired sulfonamide . Transition-metal-free catalysis has also been explored for the synthesis of quinoxaline derivatives, providing an eco-friendly and sustainable approach .
Industrial Production Methods
Industrial production methods for 2-Chloroquinoxaline-6-sulfonamide are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
化学反应分析
Types of Reactions
2-Chloroquinoxaline-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The chloro group in the quinoxaline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and thiol-substituted quinoxalines .
相似化合物的比较
Similar Compounds
Indisulam: Another sulfonamide with anticancer properties, causing G1 cell cycle arrest.
Tasisulam: Inhibits VEGF signaling and induces apoptosis.
E7820: Targets RBM39, affecting RNA splicing and angiogenesis.
Uniqueness
2-Chloroquinoxaline-6-sulfonamide is unique due to its dual activity as a topoisomerase II inhibitor and a molecular glue degrader. This dual mechanism enhances its potential as an anticancer agent, making it a valuable compound for further research and development .
属性
IUPAC Name |
2-chloroquinoxaline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2S/c9-8-4-11-7-3-5(15(10,13)14)1-2-6(7)12-8/h1-4H,(H2,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBHRBMCCCRMOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

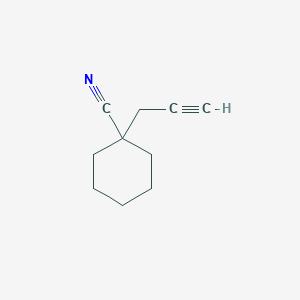
![4-(5-Azaspiro[2.3]hexan-5-yl)-2-methylaniline](/img/structure/B2462379.png)

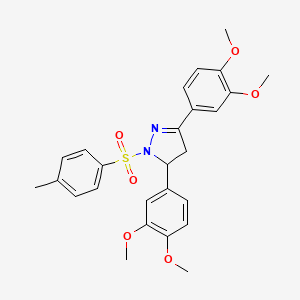
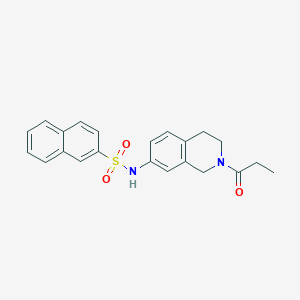
![1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5-fluoropyridine-3-carbonyl)-1,4-diazepane](/img/structure/B2462386.png)
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2462387.png)
![4-[2-(5-{[(2-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2462389.png)
![8-[4-(4-methoxyphenyl)piperazin-1-yl]-7-(3-{8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2462392.png)

